Spectroscopic Characterization of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride: A Technical Guide
Spectroscopic Characterization of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction
Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (CAS No: 2044702-51-2) is a substituted aromatic compound with significant potential in medicinal chemistry.[1] Its structural verification is paramount for its use in further synthetic applications. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity and purity of such compounds. This guide will detail the expected spectroscopic data for this molecule and provide the rationale behind the interpretation, as well as standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Methyl 4-amino-3-cyclopropylbenzoate hydrochloride, both ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl ester protons, and the cyclopropyl protons. The protonation of the amino group will lead to a downfield shift of the adjacent aromatic protons and the appearance of a broad signal for the ammonium protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆
| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration | Rationale |
| NH₃⁺ | ~10.0 - 11.0 | Broad Singlet | 3H | The acidic protons of the ammonium group will be significantly deshielded and will likely exchange with residual water, leading to a broad signal. |
| Ar-H (adjacent to COOCH₃) | ~7.8 - 8.0 | Doublet | 1H | The electron-withdrawing ester group deshields this proton. |
| Ar-H (adjacent to NH₃⁺) | ~7.6 - 7.8 | Doublet of Doublets | 1H | Deshielded by both the ammonium and ester groups. |
| Ar-H (adjacent to cyclopropyl) | ~7.2 - 7.4 | Doublet | 1H | Influenced by the electron-donating nature of the cyclopropyl and amino groups, but deshielded by the aromatic ring current. |
| OCH₃ | ~3.8 - 3.9 | Singlet | 3H | Typical chemical shift for methyl ester protons. |
| Cyclopropyl CH | ~2.0 - 2.2 | Multiplet | 1H | The methine proton of the cyclopropyl group. |
| Cyclopropyl CH₂ | ~0.8 - 1.2 | Multiplet | 4H | The methylene protons of the cyclopropyl group will likely appear as two non-equivalent sets of signals. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electron-withdrawing ammonium and ester groups will influence the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ) | Rationale |
| C=O | ~165 - 167 | Typical chemical shift for an ester carbonyl carbon. |
| Ar-C (ipso to COOCH₃) | ~128 - 130 | The carbon directly attached to the ester group. |
| Ar-C (ipso to NH₃⁺) | ~140 - 142 | The carbon attached to the ammonium group will be significantly downfield shifted. |
| Ar-C (ipso to cyclopropyl) | ~125 - 127 | The carbon attached to the cyclopropyl group. |
| Ar-CH | ~115 - 135 | Aromatic methine carbons will appear in this region. |
| OCH₃ | ~52 - 54 | The methyl carbon of the ester group. |
| Cyclopropyl CH | ~15 - 20 | The methine carbon of the cyclopropyl group. |
| Cyclopropyl CH₂ | ~8 - 12 | The methylene carbons of the cyclopropyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis
Caption: Standard workflow for acquiring and processing NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride is expected to show characteristic absorption bands for the ammonium, carbonyl, and aromatic functionalities.
Table 3: Predicted Major IR Absorption Bands (in cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad | Stretching vibrations of the ammonium group. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the methyl and cyclopropyl groups. |
| C=O Stretch (Ester) | ~1720 - 1730 | Strong | Stretching vibration of the ester carbonyl group. |
| N-H Bend (NH₃⁺) | ~1600 - 1500 | Medium | Bending vibrations of the ammonium group. |
| C=C Stretch (Aromatic) | ~1600, ~1500 | Medium | Stretching vibrations of the carbon-carbon bonds in the benzene ring. |
| C-O Stretch (Ester) | ~1300 - 1100 | Strong | Stretching vibrations of the C-O bonds of the ester group. |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-FTIR Analysis
Caption: Standard workflow for acquiring and processing ATR-FTIR spectra.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
For Methyl 4-amino-3-cyclopropylbenzoate hydrochloride, electrospray ionization (ESI) in positive ion mode is the preferred method. The spectrum is expected to show the molecular ion of the free base after the loss of HCl.
Table 4: Predicted m/z Values in ESI-MS (Positive Mode)
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 192.102 | This corresponds to the protonated molecule of the free base, Methyl 4-amino-3-cyclopropylbenzoate (C₁₁H₁₃NO₂). |
| [M+Na]⁺ | 214.084 | Adduct of the free base with a sodium ion, often observed in ESI-MS. |
Experimental Protocol for MS Data Acquisition
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
Workflow for ESI-MS Analysis
Caption: Standard workflow for acquiring and processing ESI-MS spectra.
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride. The predicted NMR, IR, and MS data, along with the provided standardized protocols, offer a reliable reference for researchers and scientists working with this important pharmaceutical intermediate. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is critical for regulatory submissions and the advancement of drug development programs.
References
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RSC Publishing. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. [Link]
- Google Patents.
